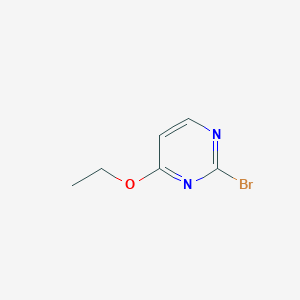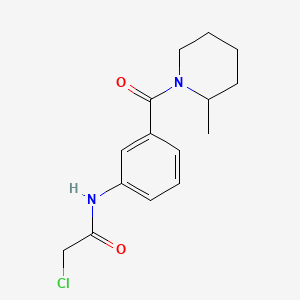
4-Fluorophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophthalaldehyde is an organic compound with the molecular formula C₈H₅FO₂. It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophthalaldehyde can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable oxidizing agent. Another method includes the hydrolysis of 4-fluorophthalonitrile under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-fluorotoluene. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophthalic acid.
Reduction: It can be reduced to form 4-fluorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: 4-Fluorophthalic acid
Reduction: 4-Fluorobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Fluorophthalaldehyde is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluorophthalaldehyde involves its ability to react with nucleophiles, forming stable adducts. This property is exploited in the development of fluorescent probes, where the compound reacts with amines or thiols to produce fluorescent products. The molecular targets and pathways involved include the interaction with primary amines and thiols in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phthalaldehyde: The parent compound, which lacks the fluorine atom.
4-Chlorophthalaldehyde: A similar compound where the fluorine atom is replaced by a chlorine atom.
Uniqueness
4-Fluorophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. The fluorine atom also enhances the compound’s stability and its ability to form strong hydrogen bonds .
Properties
CAS No. |
89226-83-5 |
|---|---|
Molecular Formula |
C8H5FO2 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
4-fluorophthalaldehyde |
InChI |
InChI=1S/C8H5FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H |
InChI Key |
BYBIQFQCOHPKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)

